3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol
Overview
Description
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their presence in various biologically active molecules, including antibiotics and vitamins
Mechanism of Action
Target of Action
These include enzymes, receptors, and DNA, among others .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
They can activate or inhibit certain enzymes, stimulate or block receptors, and even alter gene expression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols. One common method includes the reaction of 2-amino-5-dimethylthiazole with epichlorohydrin under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dioxane, with triethylamine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acid chlorides or alkyl halides in the presence of a base (e.g., triethylamine) are commonly employed.
Major Products
The major products formed from these reactions include nitroso-thiazoles, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-dimethylthiazole: Similar in structure but lacks the propanol group.
Thiamine (Vitamin B1): Contains a thiazole ring but with different substituents.
2-Mercaptobenzothiazole: Contains a thiazole ring with a mercapto group instead of an amino group.
Uniqueness
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the propanol chain allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-5-8(7(11)3-4-9)12-6(2)10-5/h7,11H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWVUZNRUKKMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.